Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a trifluoromethyl (CF₃) group at position 4, and an ethyl ester at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring selective deprotection of the Boc group under acidic conditions. Its structural complexity and functional groups enhance its utility in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O5/c1-5-20-8(18)6-7(12(13,14)15)16-9(21-6)17-10(19)22-11(2,3)4/h5H2,1-4H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAIWTFENIJVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-halo ketone and an amide. The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or through a radical addition process.
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Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to prevent unwanted side reactions during subsequent steps.
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Esterification: : The carboxylic acid group is esterified using ethanol and a catalytic amount of a strong acid like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form the corresponding carboxylic acid.
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Reduction: : Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.
Reduction: Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is primarily explored for its role as a pharmaceutical intermediate. The compound's structural characteristics make it suitable for the development of novel therapeutic agents.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the oxazole ring can enhance selectivity and potency against specific tumors.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a modified version of this compound inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for anticancer drug development .
Antiviral Properties
The trifluoromethyl group in the compound enhances its lipophilicity, which may improve membrane permeability and antiviral efficacy. Research has indicated potential activity against viruses such as HIV and HCV.
Case Study:
In vitro studies reported in Antiviral Research showed that compounds similar to this compound exhibited significant inhibition of viral replication .
Synthetic Biology
This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of complex molecules.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect amines during coupling reactions. This compound can be utilized to introduce specific amino acids into peptide chains.
Data Table: Peptide Synthesis Applications
Material Sciences
The unique chemical properties of this compound make it an interesting candidate for material science applications, particularly in the development of polymers and coatings.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
Research published in Polymer Science demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analysis. †Predicted using analogous compounds. ‡Calculated from molecular formula.
Key Observations:
Core Heterocycle :
- Oxazole (Target, ): Electron-deficient due to oxygen, favoring electrophilic substitutions.
- Thiazole (): Sulfur atom increases electron density, enhancing π-π interactions and metabolic stability .
Position 2 Substituents: Boc-Protected Amino (Target): Facilitates controlled deprotection for further functionalization. Chloroethyl (): Introduces reactivity for alkylation or elimination pathways. Aromatic Amino (): Enhances hydrophobicity but reduces solubility .
Trifluoromethyl Group :
- Present in the target and compounds, CF₃ improves metabolic stability and membrane permeability .
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate (CAS No. 1186405-12-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.
Molecular Formula: C₁₂H₁₅F₃N₂O₅
Molecular Weight: 324.26 g/mol
Melting Point: 76–78 °C
Storage Temperature: Ambient
MDL Number: MFCD12827772
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing metabolic stability and lipophilicity.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, typically involving the reaction of ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate with tert-butoxycarbonyl (Boc) anhydride. The synthesis process often results in high yields and purity, making it suitable for further biological evaluation.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate + Boc anhydride in THF | ~72% |
Biological Activity
This compound has been investigated for various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit significant antitumor properties. The structural similarity to other known antitumor agents indicates potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Research has indicated that oxazole derivatives can possess antimicrobial activity. The presence of the trifluoromethyl group may enhance this activity by altering the compound's interaction with microbial membranes.
- Enzyme Inhibition : Studies have shown that oxazole derivatives can act as inhibitors for specific enzymes involved in cancer progression and microbial resistance mechanisms. The mechanism of action often involves binding to the active site of enzymes, thereby preventing substrate access.
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of oxazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Interaction with DNA/RNA : Some oxazole derivatives have been shown to intercalate within DNA structures, disrupting replication.
- Enzyme Interaction : The compound may inhibit enzymes such as topoisomerases or kinases that are crucial for cancer cell survival.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, and what are their key intermediates?
- The compound is typically synthesized via cyclization or multicomponent reactions. A common approach involves coupling a trifluoromethyl-substituted oxazole precursor with tert-butoxycarbonyl (Boc)-protected amine intermediates. For example, Boc-protected amines (e.g., tert-butyl carbamate derivatives) are reacted with ethyl oxazole carboxylates under coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI . Key intermediates include trifluoromethyl-oxazole precursors (e.g., ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate) and Boc-protected amino derivatives .
Q. How is the Boc-protecting group strategically employed in the synthesis of this compound?
- The Boc group serves to protect the amino functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). Deprotection is typically achieved under acidic conditions (e.g., TFA or HCl in dioxane), enabling subsequent functionalization of the amino group . This methodology is critical for maintaining regioselectivity in multi-step syntheses .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?
- NMR :
- H NMR: The tert-butyl group in Boc-protected amines appears as a singlet at ~1.4 ppm. The oxazole proton signals (e.g., H-2 and H-4) are typically deshielded (δ 7.5–8.5 ppm).
- F NMR: The CF group shows a distinct triplet (δ -60 to -65 ppm) due to coupling with adjacent protons.
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in subsequent functionalization reactions?
- The electron-withdrawing CF group reduces electron density at the oxazole ring, making C-5 (carboxylate position) more electrophilic. This directs nucleophilic attacks (e.g., amidation, alkylation) to the C-2 or C-4 positions. Steric hindrance from the CF group may slow reactions requiring planar transition states (e.g., Diels-Alder cycloadditions) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?
- Discrepancies in yields (e.g., 40–75% for Boc deprotection steps) may arise from solvent purity or acid concentration. For reproducibility, rigorously anhydrous conditions (e.g., TFA in dry DCM) and standardized reaction times (2–4 hours) are recommended. Parallel optimization studies using Design of Experiments (DoE) can identify critical variables .
Q. What strategies mitigate regioselectivity challenges during oxazole ring functionalization?
- Directed Metalation : Use of directing groups (e.g., Boc-protected amines) with Pd or Cu catalysts enables site-selective C-H activation at the C-4 position .
- Protection-Deprotection : Temporary protection of the carboxylate group (e.g., as a methyl ester) prevents unwanted nucleophilic attacks at C-5 during C-2 modifications .
Q. How does this compound serve as a precursor for bioactive molecule synthesis?
- The oxazole core is a privileged scaffold in drug discovery (e.g., kinase inhibitors, antimicrobial agents). The Boc-protected amino group allows facile conjugation to peptides or heterocycles, while the CF group enhances metabolic stability and lipophilicity. Applications include:
- Anticancer Agents : Analogues with appended pyridine or imidazole moieties show IC values <1 μM in kinase assays .
- Antiviral Compounds : Trifluoromethyl-oxazole derivatives inhibit viral proteases via hydrophobic interactions .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
